molecular formula C17H16F3N3O B12233240 1-Benzoyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

1-Benzoyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12233240
M. Wt: 335.32 g/mol
InChI Key: SKGBNAFOSFIWMQ-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a trifluoromethyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-Benzoyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. It may act on various receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
  • 1-Benzyl-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine

Comparison: 1-Benzoyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both a benzoyl group and a trifluoromethyl-pyridinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research. Its unique structure allows for a variety of chemical reactions and applications, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H16F3N3O

Molecular Weight

335.32 g/mol

IUPAC Name

phenyl-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)14-6-7-21-15(12-14)22-8-10-23(11-9-22)16(24)13-4-2-1-3-5-13/h1-7,12H,8-11H2

InChI Key

SKGBNAFOSFIWMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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